

# 2-Ethoxybenzene-1-sulfonyl chloride physical and chemical properties

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## Compound of Interest

**Compound Name:** 2-Ethoxybenzene-1-sulfonyl chloride

**Cat. No.:** B1602851

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An In-Depth Technical Guide to **2-Ethoxybenzene-1-sulfonyl chloride**: Properties, Synthesis, and Applications

## Introduction to a Versatile Synthetic Intermediate

**2-Ethoxybenzene-1-sulfonyl chloride**, with CAS number 68800-33-9, is an aromatic sulfonyl chloride compound that serves as a highly valuable and reactive intermediate in modern organic synthesis.<sup>[1]</sup> Its molecular structure, featuring an ethoxy group ortho to the sulfonyl chloride moiety on a benzene ring, provides a unique combination of reactivity and structural features that are leveraged by researchers in pharmaceuticals, agrochemicals, and material science.<sup>[2][3]</sup> The electrophilic nature of the sulfur atom is the cornerstone of its chemical utility, making it a preferred reagent for introducing the 2-ethoxyphenylsulfonyl group into various molecules.<sup>[4]</sup> This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, key applications, and essential safety protocols, tailored for professionals in chemical research and drug development.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in a laboratory setting.

## Physical Properties

The key physical identifiers and properties of **2-Ethoxybenzene-1-sulfonyl chloride** are summarized below. These properties are essential for handling, storage, and reaction setup.

Property	Value	Source(s)
CAS Number	68800-33-9	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	220.67 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
MDL Number	MFCD08706420	<a href="#">[1]</a>
Storage Conditions	Inert atmosphere, room temperature. Store locked up.	<a href="#">[1]</a> <a href="#">[5]</a>

## Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not universally published, its structure allows for a reliable prediction of its spectroscopic signatures. These predictions are crucial for reaction monitoring and product characterization. Infrared (IR) spectroscopy is an excellent tool for identifying functional groups.[\[6\]](#)

Technique	Expected Signature	Rationale
IR (Infrared)	Strong S=O stretches (~1370-1410 $\text{cm}^{-1}$ and ~1166-1204 $\text{cm}^{-1}$ ); C-O-C ether stretch; Aromatic C=C and C-H stretches.	The sulfonyl chloride group has two very strong, characteristic S=O stretching bands. <sup>[6]</sup> The ethoxy group and benzene ring will show their typical absorptions.
$^1\text{H}$ NMR	Aromatic protons (multiplets, ~7.0-8.0 ppm); Methylene protons (-OCH <sub>2</sub> -, quartet, ~4.2 ppm); Methyl protons (-CH <sub>3</sub> , triplet, ~1.5 ppm).	The aromatic protons are deshielded by the electron-withdrawing sulfonyl chloride group. The ethoxy group will present a classic quartet-triplet pattern.
$^{13}\text{C}$ NMR	Aromatic carbons (~120-160 ppm); Methylene carbon (-OCH <sub>2</sub> -, ~70 ppm); Methyl carbon (-CH <sub>3</sub> , ~15 ppm).	The carbon atom directly attached to the sulfonyl group will be the most deshielded among the aromatic signals.
MS (Mass Spec)	Molecular ion peak (M <sup>+</sup> ) at m/z 220; Isotope peak (M+2) at m/z 222.	The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the M <sup>+</sup> peak due to the <sup>37</sup> Cl isotope. <sup>[6]</sup>

## Chemical Reactivity and Synthetic Utility

The reactivity of **2-ethoxybenzene-1-sulfonyl chloride** is dominated by the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.<sup>[4]</sup> This reactivity is the basis for its extensive use in synthesis.

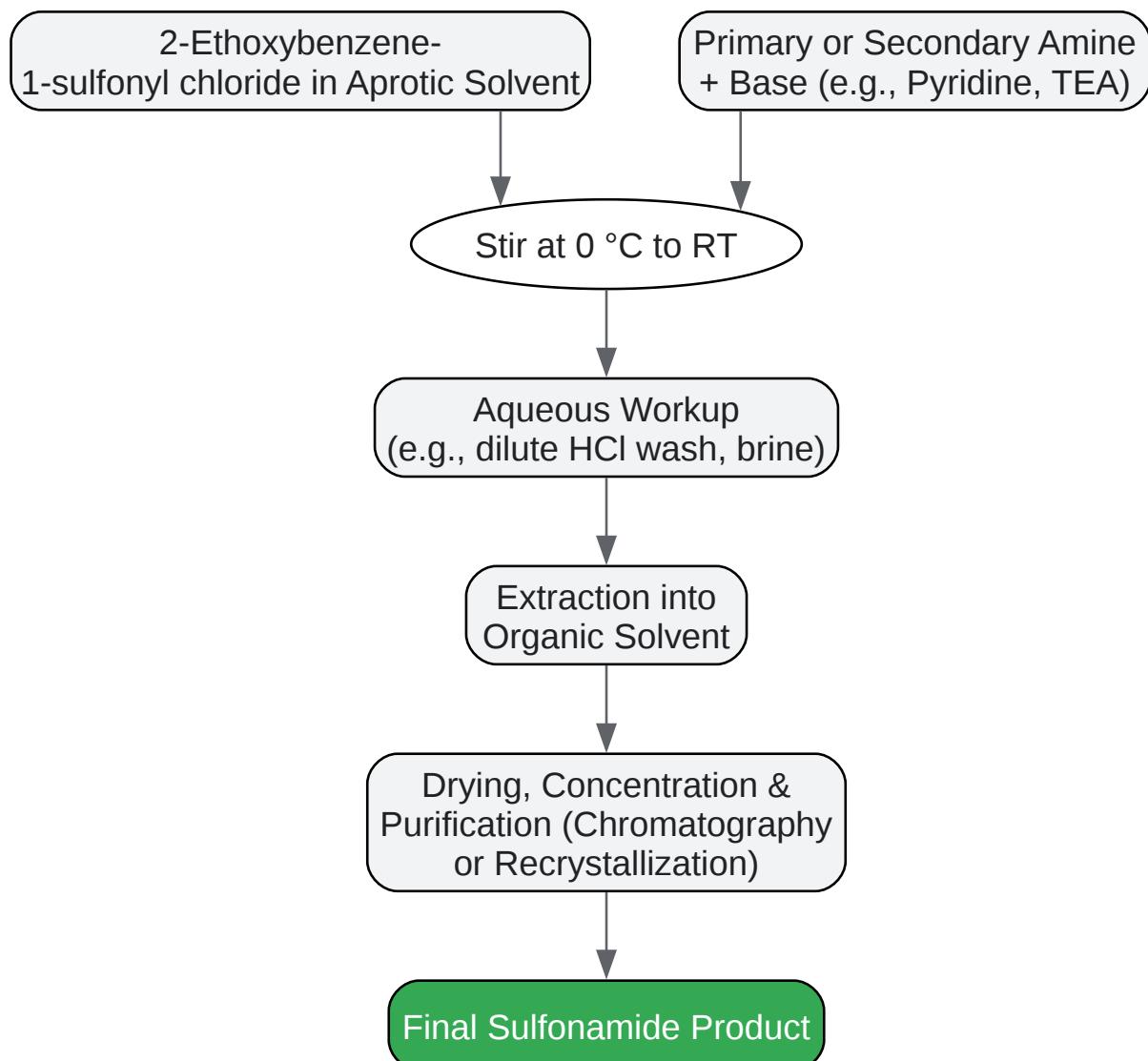
## Nucleophilic Substitution: The Core Reactivity

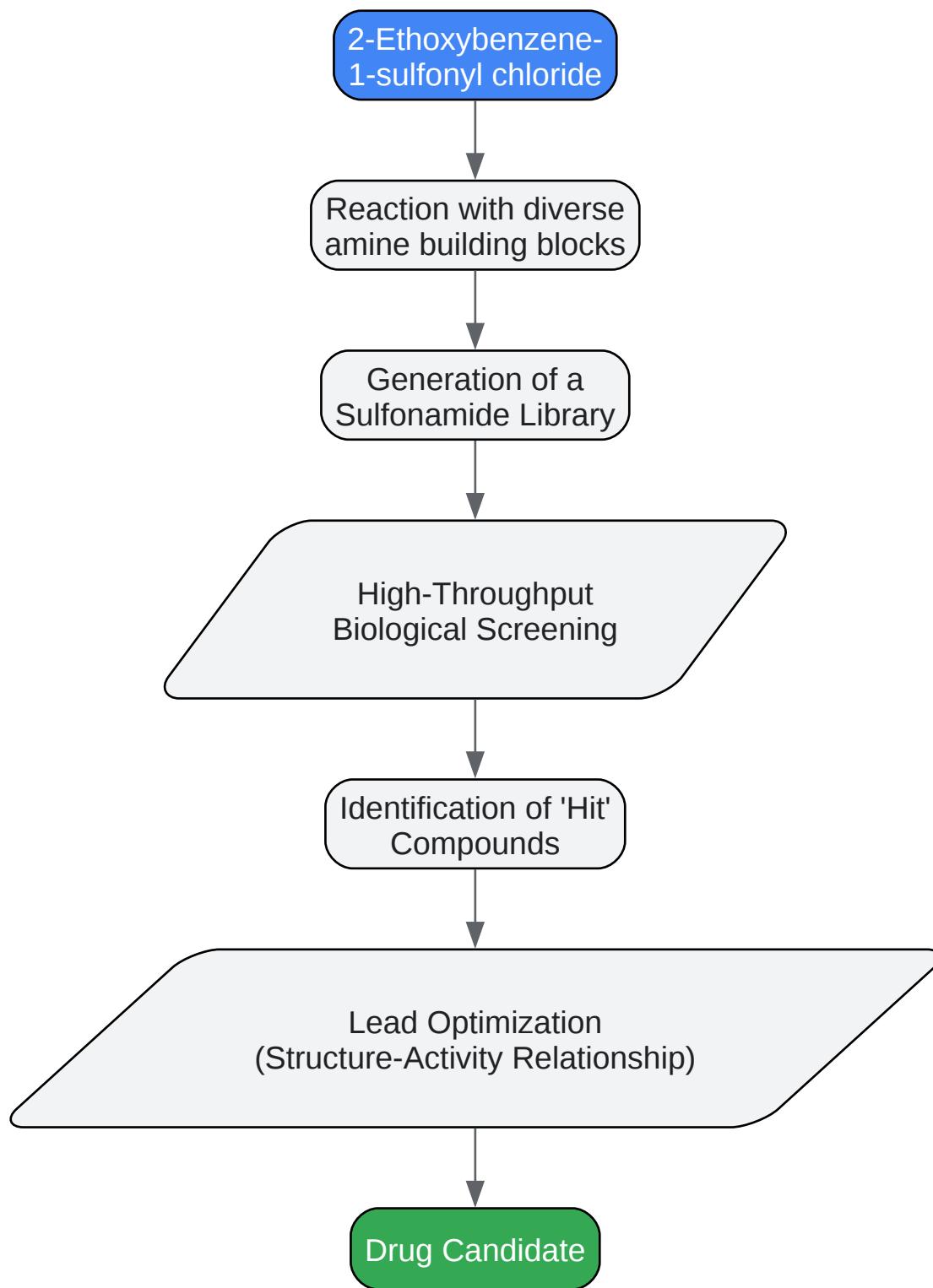
The most common and synthetically valuable reactions involve nucleophilic substitution, where the chloride ion acts as an excellent leaving group.

- **Sulfonamide Formation:** Its reaction with primary or secondary amines is a robust method for synthesizing sulfonamides. This reaction is fundamental in the construction of many pharmaceutical agents.<sup>[4][7]</sup> The process typically requires a base to neutralize the HCl byproduct.
- **Sulfonate Ester Formation:** In a similar fashion, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These esters can be used to modify pharmacokinetic properties of drug candidates.<sup>[7]</sup>
- **Hydrolysis:** The compound is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding 2-ethoxybenzenesulfonic acid.<sup>[8]</sup> This necessitates handling under dry, inert conditions.<sup>[9]</sup>

## Workflow for Sulfonamide Synthesis

The formation of sulfonamides is a cornerstone application. The following workflow illustrates the typical laboratory process.



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